1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid
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Overview
Description
1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a diazepane ring substituted with a but-3-yn-2-yl group and a trifluoroacetic acid moiety.
Preparation Methods
The synthesis of 1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 1,4-diazepane with but-3-yn-2-yl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with trifluoroacetic acid to yield the final compound. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkane.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium azide or sodium methoxide, leading to the formation of substituted products.
Scientific Research Applications
1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid can be compared with other similar compounds, such as 1-(but-3-yn-2-yl)piperazine and 1-(but-3-yn-2-yl)pyrrolidine. These compounds share structural similarities but differ in their ring systems and functional groups. The unique combination of the diazepane ring and trifluoroacetic acid moiety in this compound contributes to its distinct chemical and biological properties.
Properties
CAS No. |
2648938-70-7 |
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Molecular Formula |
C11H17F3N2O2 |
Molecular Weight |
266.26 g/mol |
IUPAC Name |
1-but-3-yn-2-yl-1,4-diazepane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H16N2.C2HF3O2/c1-3-9(2)11-7-4-5-10-6-8-11;3-2(4,5)1(6)7/h1,9-10H,4-8H2,2H3;(H,6,7) |
InChI Key |
RSPITQJZEIXRJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)N1CCCNCC1.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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